Propylnaphthalenesulphonic acid

CAS No.: 344739-11-3

Cat. No.: VC16983551

Molecular Formula: C13H14O3S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 344739-11-3 |

|---|---|

| Molecular Formula | C13H14O3S |

| Molecular Weight | 250.32 g/mol |

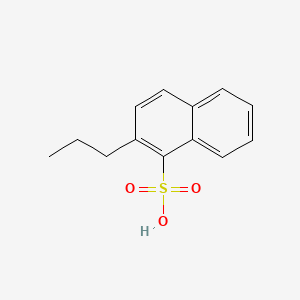

| IUPAC Name | 2-propylnaphthalene-1-sulfonic acid |

| Standard InChI | InChI=1S/C13H14O3S/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)17(14,15)16/h3-4,6-9H,2,5H2,1H3,(H,14,15,16) |

| Standard InChI Key | FWMKPJYJDJSEHR-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Propylnaphthalenesulphonic acid is systematically named 2-propylnaphthalene-1-sulfonic acid (IUPAC), with the molecular formula C₁₃H₁₄O₃S and a molecular weight of 250.32 g/mol . Its structure comprises a naphthalene ring system substituted with a sulfonic acid group (-SO₃H) at the 1-position and a propyl chain (-C₃H₇) at the 2-position.

Structural Descriptors and Identifiers

-

InChI Key:

FWMKPJYJDJSEHR-UHFFFAOYSA-N -

CAS Registry: 26761-79-5

-

EC Number: 247-983-4

The compound’s 3D conformation reveals a planar naphthalene core with the sulfonic acid and propyl groups occupying adjacent positions, influencing its reactivity and solubility .

Synthesis and Regioselective Production

Catalytic Alkylation of Naphthalene

The industrial synthesis of propylnaphthalenesulphonic acid derivatives relies on Friedel-Crafts alkylation or isomerization processes. A breakthrough method employs solid superacid catalysts, such as perfluorinated sulfonic acids (e.g., Nafion-K), to achieve high β-isomer selectivity .

Table 1: Alkylation Conditions and Isomeric Outcomes

| Alkylating Agent | Catalyst | Yield (%) | β-Isomer Purity (%) |

|---|---|---|---|

| Propene | C₁₀F₂₁SO₃H on Chromosorb | 68 | 92 |

| 2-Bromopropane | C₁₀F₂₁SO₃H on Chromosorb | 38 | 88 |

| Isopropyl Chloroformate | C₁₂F₂₅SO₃H on Chromosorb | 43 | 92 |

Data sourced from patent FR2498177A1 .

The use of perfluorodecanesulfonic acid (C₁₀F₂₁SO₃H) supported on porous chromosorb enables liquid-phase reactions at 180°C, achieving 68% yield with 92% β-isomer purity . Gas-phase alkylation with propene further enhances regioselectivity, minimizing α-isomer formation.

Isomerization of α- to β-Isopropylnaphthalene

Mixtures of α- and β-isomers can be purified using solid superacids at 170–220°C, converting α-isomers into the thermodynamically favored β-form. This process eliminates the need for distillation or recrystallization, reducing production costs .

Physicochemical Properties

While detailed experimental data for propylnaphthalenesulphonic acid remain limited, its properties can be inferred from analogous sulfonic acids:

-

Solubility: Freely soluble in polar solvents (e.g., ethanol, water) due to the hydrophilic sulfonic acid group .

-

Thermal Stability: Decomposes above 250°C, consistent with perfluorinated sulfonic acid catalysts’ operational limits .

-

Acidity: The sulfonic acid group confers strong acidity (pKa ≈ 0.17), facilitating protonation in catalytic cycles .

Industrial Applications

Production of β-Naphthol

High-purity β-isopropylnaphthalene derived from propylnaphthalenesulphonic acid is hydrolyzed to β-naphthol, a precursor for azo dyes and pigments. The regioselective synthesis ensures minimal byproducts, streamlining downstream purification .

Pharmaceutical Intermediates

Sulfonated naphthalenes are utilized in synthesizing anti-inflammatory drugs and anticoagulants, leveraging their electron-withdrawing properties to modulate reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume